molecular formula C13H20BNO4S B1408905 (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-10-6

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1408905
CAS No.: 1704067-10-6
M. Wt: 297.2 g/mol
InChI Key: IXUMTNJPHWGBKK-UHFFFAOYSA-N
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Description

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-10-6) is a boronic acid derivative with the molecular formula C₁₃H₂₀BNO₄S and a molecular weight of 297.18 g/mol . Its structure features a phenyl ring substituted with a methyl group at the 4-position, a sulfonyl-linked 4-methylpiperidine moiety at the 3-position, and a boronic acid group. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the boronic acid’s reactivity with aryl halides . The sulfonyl and piperidine groups introduce steric and electronic effects that influence its solubility, stability, and reactivity compared to simpler boronic acids.

Properties

IUPAC Name

[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMTNJPHWGBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity . The molecular targets often include serine proteases and kinases, which are crucial in various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Sulfonyl and Heterocyclic Substitutions

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid 1704067-10-6 C₁₃H₂₀BNO₄S 297.18 4-Methylphenyl, 4-methylpiperidinylsulfonyl Suzuki coupling; potential biological targeting due to sulfonyl and piperidine groups
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid 1704074-57-6 C₁₃H₂₀BNO₅S 313.1 4-Methoxyphenyl, 4-methylpiperidinylsulfonyl Enhanced solubility due to methoxy group; research applications in drug discovery
B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid 874219-52-0 C₁₁H₁₆BNO₅S 285.13 4-Methoxyphenyl, pyrrolidinylsulfonyl Reduced steric hindrance compared to piperidine analogs; used in catalytic studies
Boronic acid, B-[4-methyl-3-(methylsulfonyl)phenyl] 1020743-84-3 C₈H₁₁BO₄S 205.99 4-Methylphenyl, methylsulfonyl Simpler structure for high-yield reactions; limited biological use due to lower complexity
(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid 1704067-52-6 C₁₂H₁₆BF₂NO₄S 319.13 4,5-Difluorophenyl, 4-methylpiperidinylsulfonyl Enhanced electronic effects for targeted enzyme inhibition
(4-(((Trifluoromethyl)sulfonyl)oxy)-3-(trimethylsilyl)phenyl)boronic acid - C₁₀H₁₂BF₃O₄SSi 352.16 Trifluoromethylsulfonyloxy, trimethylsilyl Electron-withdrawing groups for specialized coupling reactions

Key Comparative Analysis

Steric and Electronic Effects
  • Steric Hindrance : The 4-methylpiperidinylsulfonyl group in the target compound introduces significant steric bulk, which may reduce reactivity in cross-coupling reactions compared to smaller substituents (e.g., methylsulfonyl in CAS 1020743-84-3) . For instance, shows that disubstituted phenyl boronic acids with bulky groups exhibit lower yields in Rh-catalyzed reactions.
  • Electronic Effects : The sulfonyl group is electron-withdrawing, lowering the pKa of the boronic acid and enhancing stability in aqueous environments . Compounds with methoxy groups (e.g., CAS 1704074-57-6) exhibit increased solubility and altered electronic profiles compared to methyl-substituted analogs .

Biological Activity

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

The compound is classified as a boronic acid derivative, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. Its structure can be summarized as follows:

  • Chemical Formula : C₁₂H₁₈BNO₄S
  • CAS Number : 1704067-10-6
  • Molecular Weight : 273.16 g/mol

1. Antibacterial Activity

Recent studies have demonstrated that boronic acids exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This suggests its potential application in treating bacterial infections.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. In one study, it exhibited a high cytotoxic effect on the MCF-7 cancer cell line with an IC₅₀ value of 18.76 ± 0.62 µg/mL . This indicates that the compound may be a promising candidate for further development as an anticancer agent.

3. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It was evaluated for its inhibitory effects on several enzymes:

EnzymeIC₅₀ (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that the compound has varying degrees of inhibitory activity on these enzymes, which could be beneficial in treating conditions related to enzyme dysfunction .

Case Studies

In a comprehensive study evaluating a range of boronic acid derivatives, including the compound , researchers found that these compounds possess antioxidant properties alongside their antibacterial and anticancer activities . The study highlighted the synthesis and characterization of a novel boronic ester that showed superior biological activity compared to quercetin, a well-known antioxidant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

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